2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Flame Retardant Epoxy Resin Phosphorus Efficiency

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPO-HQ, CAS 13291-46-8) is a reactive organophosphorus compound with the molecular formula C18H15O3P, characterized by dual phenolic hydroxyl groups and a diphenylphosphine oxide moiety. It serves as a bifunctional flame-retardant building block and curing agent for epoxy resins, enabling covalent incorporation into polymer networks rather than additive blending.

Molecular Formula C18H15O3P
Molecular Weight 310.3 g/mol
CAS No. 13291-46-8
Cat. No. B086201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
CAS13291-46-8
Molecular FormulaC18H15O3P
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O
InChIInChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H
InChIKeyLLOXZCFOAUCDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS 13291-46-8) Technical Procurement Overview and Baseline Characterization


2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPO-HQ, CAS 13291-46-8) is a reactive organophosphorus compound with the molecular formula C18H15O3P, characterized by dual phenolic hydroxyl groups and a diphenylphosphine oxide moiety [1]. It serves as a bifunctional flame-retardant building block and curing agent for epoxy resins, enabling covalent incorporation into polymer networks rather than additive blending. Key physicochemical parameters include a melting point of 211–215°C, a white powder morphology, and a typical commercial purity of ≥98.0% . The compound's reactive nature and phosphorus-rich structure (theoretical P content ~10.0 wt%) underpin its primary industrial application in halogen-free flame-retardant epoxy formulations for printed circuit boards, semiconductor encapsulation, and copper-clad laminates [2].

Reactive bifunctional curing agent for epoxy thermosets
Covalent incorporation avoids additive blending and leachability
Halogen-free, phosphorus-based flame retardant backbone

Why Generic Substitution Fails: Critical Performance Gaps Between 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide and Alternative Phosphorus Flame Retardants


2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPO-HQ) cannot be substituted interchangeably with closely related phosphorus-based flame retardants such as DOPO-HQ, DPO-H, or conventional phosphate esters without compromising flame-retardant efficiency, thermal stability, or dielectric performance. The quantitative differences documented below demonstrate that DPO-HQ achieves equivalent or superior flame retardancy (UL-94 V-0) at systematically lower phosphorus loadings than its DOPO-based structural analog, translates into measurably better thermal stability of cured epoxy networks, and yields lower dielectric constant and loss values in active ester derivatives [1]. These performance deltas arise from the distinct electronic and steric environment of the diphenylphosphine oxide core versus the fused phosphaphenanthrene (DOPO) framework, affecting char formation kinetics, gas-phase radical quenching efficiency, and crosslink density in cured thermosets [2].

DOPO-HQ core mismatch

Phosphaphenanthrene core may require higher P loading to reach V-0, affecting laminate mechanical properties.

DPO-H analog difference

Hydroxyalkyl phosphine oxide structure may alter crosslink density and thermal stability compared to DPO-HQ.

Phosphate ester additive limitation

Non-reactive phosphate esters can plasticize the matrix and migrate, reducing flame retardancy durability.

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: Quantified Differentiation Evidence for Scientific Procurement Decisions


Phosphorus Efficiency Advantage Over DOPO-HQ in Neat Epoxy Resin Formulations

DPO-HQ demonstrates superior flame-retardant efficiency per unit phosphorus compared to its closest structural analog, DOPO-HQ (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). In epoxy resin curing applications, DPO-HQ achieves the UL-94 V-0 rating at a phosphorus content of 1.8 wt%, whereas DOPO-HQ requires a higher phosphorus loading of 2.1 wt% to reach the same flammability classification . This represents a 14.3% reduction in phosphorus demand for equivalent flame retardancy performance.

P Efficiency vs DOPO-HQ
Data to verify
1.8 wt% P (DPO-HQ) vs 2.1 wt% P (DOPO-HQ)
14.3% lower P requirement
Reported higher phosphorus efficiency; may reduce additive loading in neat epoxy.
UL-94 V-0 rating; source data to confirm.
Flame Retardant Epoxy Resin Phosphorus Efficiency

Active Ester Derivative Phosphorus Efficiency Comparison in DCPD Epoxy Systems

When formulated as an active ester derivative (DPO-HQ-AE) in dicyclopentadiene (DCPD) epoxy resins, the DPO-HQ scaffold again exhibits higher phosphorus efficiency than the corresponding DOPO-HQ-AE derivative. DCPD/DPO-HQ-AE thermosets pass UL-94 V-0 at a phosphorus content of 0.9 wt%, while DCPD/DOPO-HQ-AE requires 1.2 wt% phosphorus to achieve the V-0 classification [1]. This 25% reduction in required phosphorus loading underscores the intrinsic efficiency advantage of the diphenylphosphine oxide core structure over the phosphaphenanthrene framework.

Active Ester P Efficiency
Head-to-head
0.9 wt% P (DPO-HQ-AE) vs 1.2 wt% P (DOPO-HQ-AE)
25% lower P requirement
Reported higher phosphorus efficiency in DCPD epoxy active ester systems.
V-0 at 0.9 wt% P; relevant for low-dielectric encapsulation.
Active Ester DCPD Epoxy Dielectric Properties

Thermal Stability Advantage of DPO-HQ-Based Cured Epoxy Resins Over DOPO-HQ-Based Systems

Thermogravimetric analysis (TGA) studies comparing DPO-HQ and DOPO-HQ reveal that while the thermal stability of the neat monomers is comparable, cured epoxy resins based on DPO-HQ exhibit superior thermal stability relative to those based on DOPO-HQ [1]. The enhanced thermal robustness of DPO-HQ-cured networks is attributed to the different char-forming pathways and crosslink architecture engendered by the diphenylphosphine oxide moiety, which promotes the formation of a more thermally stable carbonaceous residue at elevated temperatures.

Thermal Stability Ranking
Class-level
DPO-HQ-cured networks: better thermal stability (qualitative)
Context-dependent; exact decomposition temperatures not disclosed.
TGA comparison; quantitative data to verify.
Thermal Stability TGA Cured Epoxy

Dielectric Constant and Loss Performance of DPO-HQ Active Ester Derivatives

In active ester-modified DCPD epoxy thermosets, the DPO-HQ-AE derivative (0.9 wt% P) exhibits a dielectric constant (Dk) of 2.67 and a dielectric loss (Df) of 0.0042 measured at 1 GHz [1]. The dielectric loss value represents an approximate 5.5-fold reduction compared to unmodified epoxy resin [1]. While this specific dataset is presented without a direct head-to-head Dk/Df comparison to DOPO-HQ-AE in the same table, the low absolute values are critical for high-speed, high-frequency electronic applications.

Dielectric Performance
Reported
Dk 2.67 / Df 0.0042 at 1 GHz (0.9 wt% P)
Reported low dielectric loss for high-frequency electronic materials.
5.5× Df reduction vs unmodified epoxy.
Dielectric Constant Dielectric Loss High-Frequency Materials

Comparative Flame Retardancy Performance Against DPO-H (Hydroxyalkyl Phosphine Oxide) Analog

A cross-study comparison reveals that DPO-HQ-based epoxy formulations achieve higher limiting oxygen index (LOI) values and V-0 ratings at comparable or lower phosphorus loadings than the structurally related DPO-H analog. DPO-HQ/epoxy systems with 1.5 wt% phosphorus reach an LOI of 30.8% and UL-94 V-0 [1], whereas DPO-H-modified epoxy with 0.5 wt% phosphorus yields an LOI of 29.6% and V-0 [2]. The DPO-HQ system attains a 1.2 percentage point higher LOI while requiring a threefold higher phosphorus loading in this specific comparison, suggesting nuanced structure-property relationships; however, the DPO-HQ scaffold's ability to reach V-0 at 0.9 wt% P in active ester form (see Evidence Item 2) demonstrates its flexible efficiency across formulation strategies.

LOI vs DPO-H Analog
Reported
LOI 30.8% (DPO-HQ) vs 29.6% (DPO-H)
Reported higher LOI; context-dependent due to different P loadings.
Cross-study comparison; formulation-specific performance.
Flame Retardant LOI UL-94

Peak Heat Release Rate Reduction in Epoxy Thermosets

Incorporation of DPO-HQ as a diglycidyl ether derivative (DPO-HQ-EP) into bisphenol A epoxy resin reduces the peak heat release rate (pHRR) by 39.4% compared to neat epoxy, as measured by cone calorimetry [1]. The same formulation (EP/DPO-HQ-EP/0.6) achieves an LOI of 31.7%, a V-0 UL-94 rating, and a 15.9% reduction in total heat release (THR). These combustion parameter reductions are attributed to the dual gas-phase (phosphorus radical quenching) and condensed-phase (char formation) mechanisms of the diphenylphosphine oxide structure.

pHRR Reduction
Reported
pHRR −39.4% / THR −15.9% (vs neat epoxy)
Reported reduced fire hazard in cone calorimetry.
DPO-HQ-EP derivative at 0.6 phr; formulation-dependent.
Cone Calorimetry Heat Release Rate Fire Safety

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Halogen-Free Flame-Retardant Epoxy Formulations for Printed Circuit Boards (PCBs) and Copper-Clad Laminates (CCLs)

DPO-HQ is a drop-in reactive flame retardant and co-curing agent for epoxy resins used in PCB and CCL manufacturing. The quantified phosphorus efficiency advantage (V-0 achieved at 1.8 wt% P versus 2.1 wt% for DOPO-HQ ) enables formulators to meet UL-94 V-0 flammability requirements with lower additive loading, thereby preserving the mechanical integrity and thermal performance of the laminate. This efficiency is particularly valuable for high-layer-count boards and thin-core laminates where excessive filler content can compromise dimensional stability and drillability.

High-Frequency, Low-Loss Electronic Encapsulation Materials (5G/6G, IoT, AI Applications)

The active ester derivative of DPO-HQ (DPO-HQ-AE) delivers a compelling combination of flame retardancy and dielectric performance. At a phosphorus loading of just 0.9 wt%, DCPD/DPO-HQ-AE thermosets achieve UL-94 V-0 while maintaining a dielectric constant of 2.67 and a dielectric loss of 0.0042 at 1 GHz [1]. This performance profile meets the stringent requirements for advanced semiconductor packaging, millimeter-wave antenna substrates, and high-speed connector housings where signal integrity and minimal power loss are non-negotiable.

High-Performance Epoxy Thermosets Requiring Enhanced Thermal Stability

For applications subject to elevated operating temperatures or thermal cycling—such as under-the-hood automotive electronics, industrial power modules, and LED lighting drivers—DPO-HQ-based epoxy formulations offer a thermal stability advantage over DOPO-HQ-based alternatives [2]. The improved thermal robustness of the cured network reduces the risk of premature degradation during lead-free soldering processes (peak temperatures exceeding 260°C) and extends the service life of components exposed to continuous high-temperature operation.

Synthesis of Phosphorus-Containing Polymeric and Oligomeric Flame Retardants

The bifunctional hydroxyl groups of DPO-HQ serve as reactive handles for synthesizing a wide range of phosphorus-containing monomers, oligomers, and polymeric flame retardants. The compound has been successfully elaborated into diglycidyl ethers (DPO-HQ-EP) [3], active esters (DPO-HQ-AE) [1], and various benzoxazine and polycarbonate building blocks. This synthetic versatility allows materials scientists to tailor the phosphorus content, crosslink density, and thermal/mechanical properties of the final flame-retardant additive or matrix resin to meet specific application requirements.

Application
Selection Property
Validation Focus
Halogen-free FR epoxy for PCBs/CCLs
Reactive co-curing agent; covalent network integration
UL-94 V-0 at minimized phosphorus loading; mechanical property retention
High-frequency, low-loss encapsulation
Low dielectric constant/loss active ester derivative
Dk and Df at GHz frequencies; simultaneous V-0 compliance
High-temperature thermosets
Enhanced thermal robustness of cured network
TGA decomposition temperature; char yield under N2
Synthesis of P-containing FR building blocks
Bifunctional hydroxyl reactivity
Derivatization to diglycidyl ether/active ester; product purity

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